Erythromycin, 9-deoxy-9-(propylamino)- is synthesized from erythromycin through chemical modifications. It belongs to the class of azalides, which are semi-synthetic derivatives of erythromycin designed to enhance antimicrobial activity and pharmacokinetic properties. The introduction of the propylamino group aims to improve efficacy against resistant bacterial strains and expand its therapeutic applications.
The synthesis of Erythromycin, 9-deoxy-9-(propylamino)- typically involves several key steps:
For large-scale production, fermentation processes utilizing genetically engineered strains of Saccharopolyspora erythraea are employed. Following fermentation, chemical modifications are performed to introduce the desired propylamino group. This method not only allows for high yields but also ensures that the final product maintains high purity levels necessary for pharmaceutical applications .
Erythromycin, 9-deoxy-9-(propylamino)- retains the characteristic macrolide structure of erythromycin but features a propylamino substitution at the 9-position.
The presence of the propylamino group may alter conformational dynamics and enhance interactions with bacterial ribosomes compared to its parent compound .
Erythromycin, 9-deoxy-9-(propylamino)- can undergo various chemical reactions:
The mechanism of action for Erythromycin, 9-deoxy-9-(propylamino)- primarily involves binding to the bacterial ribosome's 50S subunit. This binding inhibits protein synthesis by blocking peptide translocation during translation:
The addition of the propylamino group may enhance binding affinity compared to standard erythromycin, potentially improving efficacy against certain Gram-positive and Gram-negative bacteria .
Erythromycin, 9-deoxy-9-(propylamino)- exhibits several important physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
Erythromycin, 9-deoxy-9-(propylamino)- has several significant applications across various fields:
Research continues into its efficacy and safety profile in clinical settings, particularly regarding its use against resistant bacterial infections .
The systematic IUPAC name for this semisynthetic erythromycin derivative is 9-deoxy-9-(propylamino)erythromycin, reflecting the key structural modification at the C9 position of the erythronolide macrolactone ring. Its molecular formula is C₄₀H₇₆N₂O₁₂, as confirmed by PubChem records [1]. This formula represents an addition of C₃H₇ (propyl) and substitution of oxygen by nitrogen compared to the parent erythromycin A (C₃₇H₆₇NO₁₃). The mass increase of 57 Da (from 733.93 Da for erythromycin A to 790.97 Da for the 9-deoxy-9-(propylamino) derivative) arises from the replacement of the C9 carbonyl oxygen with a propylamino group (-NH-CH₂-CH₂-CH₃) [1] [6].
Table 1: Molecular Formula Comparison
Compound | Molecular Formula | Molecular Weight (Da) | C9 Modification |
---|---|---|---|
Erythromycin A | C₃₇H₆₇NO₁₃ | 733.93 | Ketone (C=O) |
9-Deoxy-9-(propylamino)erythromycin | C₄₀H₇₆N₂O₁₂ | 790.97 | Secondary amine (-NH-C₃H₇) |
(9S)-9-Amino-9-deoxyerythromycin | C₃₇H₇₀N₂O₁₂ | 734.97 | Primary amine (-NH₂) [3] [7] |
Roxithromycin | C₄₁H₇₆N₂O₁₅ | 837.07 | Oxime ether (-N=O-CH₂-O-C₂H₅O) [8] |
The propylamino modification eliminates the ketone functionality at C9, converting it into a chiral secondary amine center. This alteration significantly reduces susceptibility to acid-catalyzed degradation—a major limitation of unmodified erythromycin—by preventing the formation of inactive 6,9-hemiketal and 8,9-anhydro forms under acidic conditions [5] [8]. The nitrogen atom introduced at C9 exhibits basicity, enhancing the molecule’s water solubility at acidic pH compared to the parent erythromycin.
The C9 modification creates a new stereocenter. While definitive stereochemical assignment (9R or 9S) for the propylamino derivative requires crystallographic or advanced NMR analysis, analogous 9-amino derivatives exhibit the (9S) configuration as biologically active [3] [7]. This configuration positions the amine substituent optimally for interactions with bacterial ribosomal targets and resistance enzymes.
Conformational analysis reveals critical dynamics:
Table 2: Structural and Functional Comparison of Erythromycin Derivatives
Feature | Erythromycin A | 9-Deoxy-9-(propylamino)erythromycin | Azithromycin (9a-aza-9-deoxy) | Clarithromycin (6-O-methyl) | (9S)-9-Amino-9-deoxy |
---|---|---|---|---|---|
C9 Modification | Ketone (=O) | Secondary amine (-NH-C₃H₇) | Tertiary amine (N-CH₃, ring-expanded) | Ketone (=O) | Primary amine (-NH₂) |
Ring Size | 14-membered lactone | 14-membered lactone | 15-membered azalide | 14-membered lactone | 14-membered lactone |
Acid Stability | Low (forms inactive ketal) | High | High | Moderate | Moderate/High |
Key Binding Affinity (vs EreC) | Reference (ΔG bind) | Higher affinity (estimated) [2] | Higher affinity (ΔG > Eryth) [2] | Higher affinity (ΔG > Eryth) [2] | Lower affinity (predicted) |
Dominant Conformation | A/B equilibrium | Locked in "A" form [4] | Extended ring conformation | "A" form | "A" form [7] |
Desosamine Orientation | Variable (a-e) | Primarily "a" (perpendicular) [4] | Variable | Variable | Likely "a" or "c" |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9